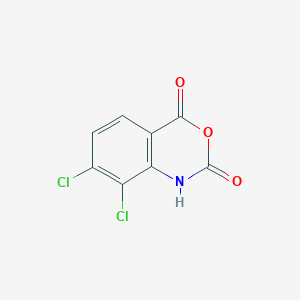![molecular formula C14H22O6 B8383603 diethyl (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B8383603.png)
diethyl (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2R,3R)-1,4-dioxaspiro[45]decane-2,3-dicarboxylate is a chemical compound known for its unique spirocyclic structure This compound is characterized by a spiro linkage between a dioxane ring and a decane ring, making it an interesting subject for research in organic chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate typically involves the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene. This reaction yields diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, which can undergo partial de-ethoxycarbonylation upon distillation to produce the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Diethyl (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which diethyl (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate exerts its effects is not fully understood. its spirocyclic structure suggests that it may interact with biological molecules in a unique manner, potentially targeting specific enzymes or receptors. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate: A closely related compound with a similar spirocyclic structure.
2-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride: Another spirocyclic compound with different substituents.
Uniqueness: Diethyl (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate is unique due to its specific spiro linkage and the presence of two ester groups. This combination of features makes it distinct from other spirocyclic compounds and provides unique opportunities for chemical modifications and applications.
Propiedades
Fórmula molecular |
C14H22O6 |
|---|---|
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
diethyl (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate |
InChI |
InChI=1S/C14H22O6/c1-3-17-12(15)10-11(13(16)18-4-2)20-14(19-10)8-6-5-7-9-14/h10-11H,3-9H2,1-2H3/t10-,11-/m1/s1 |
Clave InChI |
PGTQQJKIKPXQAI-GHMZBOCLSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1[C@@H](OC2(O1)CCCCC2)C(=O)OCC |
SMILES canónico |
CCOC(=O)C1C(OC2(O1)CCCCC2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Isopropyl-6H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B8383538.png)
![N-[3-[1-(3-Aminopropyl)-4-piperidinyl]phenyl]acetamide](/img/structure/B8383541.png)




![8-fluoro-5H-benzo[c][1,8]naphthyridin-6-one](/img/structure/B8383562.png)
![1-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzoyl}-N,N-dimethylpyrrolidin-3-amine](/img/structure/B8383566.png)





